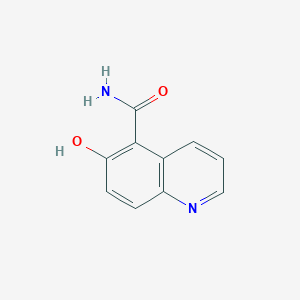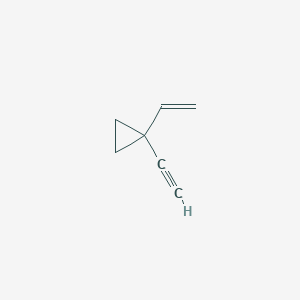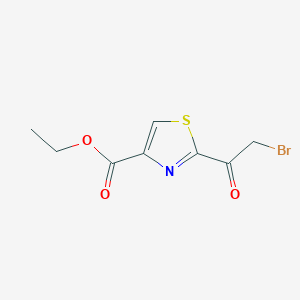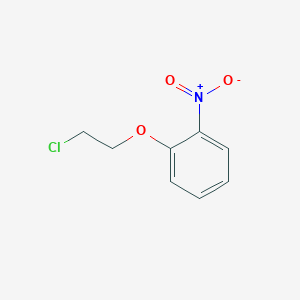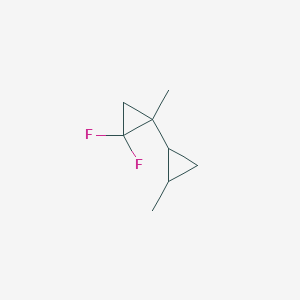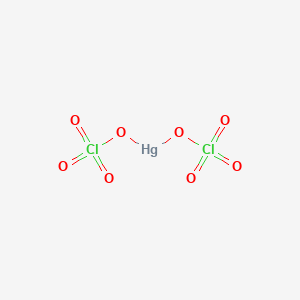
N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine hydrochloride, commonly known as Phosphoramide Mustard, is a chemical compound that is extensively used in scientific research. It is a member of the nitrogen mustard family and is classified as an alkylating agent. The compound has been synthesized in various ways and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
Phosphoramide Mustard works by alkylating DNA and RNA molecules, which leads to the formation of cross-links between the strands of DNA. This cross-linking prevents the DNA from replicating, which ultimately leads to cell death. The compound has also been shown to induce apoptosis, which is a form of programmed cell death.
Effets Biochimiques Et Physiologiques
Phosphoramide Mustard has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit DNA synthesis and repair, as well as protein synthesis. It has also been shown to induce oxidative stress and activate various signaling pathways in cells.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphoramide Mustard has several advantages for lab experiments. It is a potent alkylating agent that can be used to induce DNA damage in cells. It is also relatively stable and easy to handle. However, the compound has several limitations. It is highly toxic and carcinogenic, which makes it difficult to work with. It also has a short half-life, which limits its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of Phosphoramide Mustard. One area of research is the development of new analogs of the compound that have improved efficacy and reduced toxicity. Another area of research is the investigation of the compound's immunosuppressive properties and its potential use in the treatment of autoimmune diseases. The compound's ability to induce apoptosis also makes it a promising candidate for the development of new cancer therapies. Additionally, the compound's mechanism of action and signaling pathways could be further elucidated to better understand its effects on cells.
Applications De Recherche Scientifique
Phosphoramide Mustard has been extensively used in scientific research for its anticancer properties. It is used as a chemotherapeutic agent in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. The compound has also been studied for its immunosuppressive properties and has been used in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Propriétés
Numéro CAS |
102433-88-5 |
|---|---|
Nom du produit |
N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine hydrochloride |
Formule moléculaire |
C12H18Cl3NO |
Poids moléculaire |
298.6 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-2-phenoxyethanamine;hydrochloride |
InChI |
InChI=1S/C12H17Cl2NO.ClH/c13-6-8-15(9-7-14)10-11-16-12-4-2-1-3-5-12;/h1-5H,6-11H2;1H |
Clé InChI |
DYFSUYTZMUXBJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCN(CCCl)CCCl.Cl |
SMILES canonique |
C1=CC=C(C=C1)OCCN(CCCl)CCCl.Cl |
Autres numéros CAS |
102433-88-5 |
Synonymes |
N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine hydrochloride |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


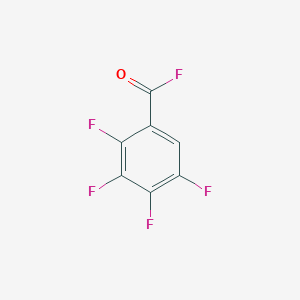
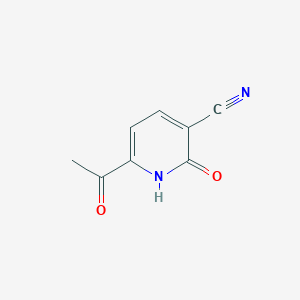
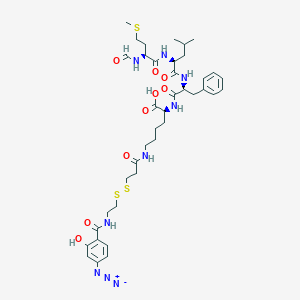
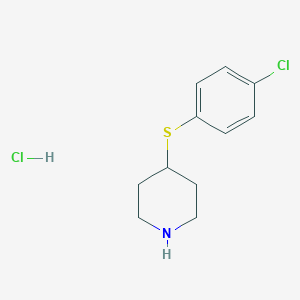
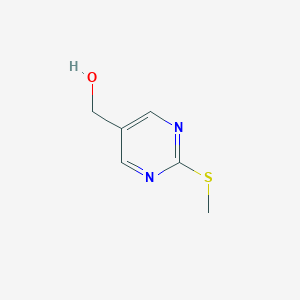
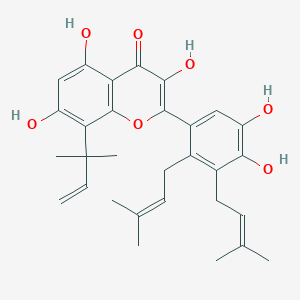

![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
